1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene
Overview
Description
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene is an organic compound characterized by the presence of trifluoromethyl groups. These groups are known for their unique properties, including high electronegativity and stability, which make them valuable in various chemical applications. The compound’s molecular formula is C10H5F9, and it is often used in research and industrial applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene typically involves the introduction of trifluoromethyl groups into a benzene ring. One common method is the radical trifluoromethylation of carbon-centered radical intermediates. This process can be achieved using photoredox catalysis, where visible light drives the reaction in the presence of a suitable catalyst . Industrial production methods may involve more scalable processes, such as continuous flow chemistry, to ensure consistent quality and yield.
Chemical Reactions Analysis
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethyl ketones or acids.
Reduction: Reduction reactions can convert the trifluoromethyl groups into other functional groups, such as trifluoromethyl alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: The compound’s stability and unique properties make it useful in the development of fluorinated biomolecules for research purposes.
Mechanism of Action
The mechanism by which 1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene exerts its effects is largely dependent on its chemical structure. The trifluoromethyl groups increase the compound’s lipophilicity and electron-withdrawing capacity, which can influence its reactivity and interactions with other molecules. These properties make it a valuable tool in the design of new chemical entities with specific desired properties .
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-2,4-bis-(trifluoromethyl)benzene can be compared to other trifluoromethylated compounds, such as:
(1-Bromo-2,2,2-trifluoroethyl)benzene: This compound has a bromine atom instead of additional trifluoromethyl groups, which affects its reactivity and applications.
(2,2,2-Trifluoroethyl)benzene: Lacks the additional trifluoromethyl groups, making it less electron-withdrawing and potentially less stable.
The uniqueness of this compound lies in its multiple trifluoromethyl groups, which impart enhanced stability and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F9/c11-8(12,13)4-5-1-2-6(9(14,15)16)3-7(5)10(17,18)19/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPFSMLQVWRPFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401199216 | |
Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1099597-90-6 | |
Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1099597-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2,2,2-Trifluoroethyl)-2,4-bis(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401199216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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